molecular formula C19H20F3NO3 B2744811 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1795302-05-4

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2744811
CAS RN: 1795302-05-4
M. Wt: 367.368
InChI Key: XBGBLGQBBAQTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(trifluoromethyl)benzamide, also known as JQ1, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression by binding to acetylated histones and recruiting transcriptional machinery. JQ1 has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases.

Scientific Research Applications

Stearoyl-CoA Desaturase-1 Inhibition
One notable application of related benzamide derivatives is in the inhibition of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. The compound 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide showed potent inhibitory activity against SCD-1 in both murine and human assays. This compound led to a significant reduction in the plasma desaturation index in mice, indicating its potential for therapeutic applications in conditions related to fatty acid metabolism disorders (Uto et al., 2009).

Supramolecular Packing Motifs
The structural motifs of benzamide derivatives have been explored for their potential in supramolecular chemistry. The structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide exemplifies a novel organizational motif, combining π-stacking and triple helical networks of hydrogen bonds. This unique arrangement suggests a new mode of organization that could be applicable to columnar liquid crystals and other materials requiring structured molecular assembly (Lightfoot et al., 1999).

Metal-Organic Frameworks and Magnetism
The coordination of similar benzamide-based ligands with metal ions has been used to create metalloligands, which, in combination with lanthanide salts, form tetranuclear complexes. These complexes exhibit interesting magnetic properties, such as single-molecule magnet (SMM) behavior and single-chain magnet (SCM) behavior. This highlights the potential of benzamide derivatives in the development of new magnetic materials, which could have applications in data storage and quantum computing (Costes et al., 2010).

Polymer Chemistry
Benzamide derivatives have been utilized in polymer chemistry, particularly in the synthesis of hyperbranched aliphatic polyethers through cationic ring-opening polymerization. These polymers, characterized by their branched architecture, have applications in drug delivery, as multifunctional initiators, and in the creation of materials with specific mechanical and thermal properties (Magnusson et al., 1999).

Photolithography and Material Science
In material science, benzamide derivatives have been explored for their photolithographic properties. For instance, poly(benzoxazole) precursors based on specific benzamide compounds have shown potential in the creation of photoresists for fine patterning, indicating their applicability in microfabrication and nanotechnology (Ebara et al., 2003).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-13-5-7-14(8-6-13)17(26-10-9-24)12-23-18(25)15-3-2-4-16(11-15)19(20,21)22/h2-8,11,17,24H,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBLGQBBAQTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.